4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol
Overview
Description
4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C14H13ClFNO. This compound is known for its unique chemical structure, which includes a chloro-substituted phenol group and a fluoro-substituted aniline group connected via a methylene bridge. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 4-fluoro-2-methylaniline as the primary starting materials.
Formation of Intermediate: The 4-fluoro-2-methylaniline is reacted with formaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Coupling Reaction: Finally, the amine is coupled with 4-chlorophenol under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the fluoro-substituted aniline group.
4-Fluoro-2-methylphenol: Similar structure but lacks the chloro-substituted phenol group.
4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol: Similar structure with a different substitution pattern on the aniline group.
Uniqueness
4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties. This combination of substituents can enhance its reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-[(4-fluoro-2-methylanilino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBPRVSGEHQXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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